molecular formula C16H18N2O4S B11707016 2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B11707016
M. Wt: 334.4 g/mol
InChI Key: HEVKHWSNLHOYNM-LICLKQGHSA-N
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Description

2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is an organic compound that features a thienyl group and a trimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(2-thienyl)acetohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazone linkage and aromatic rings allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)acetohydrazide: Lacks the trimethoxybenzylidene moiety.

    3,4,5-Trimethoxybenzaldehyde: Lacks the thienyl and hydrazide groups.

    N’-(3,4,5-Trimethoxybenzylidene)acetohydrazide: Lacks the thienyl group.

Uniqueness

2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is unique due to the presence of both the thienyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-thiophen-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H18N2O4S/c1-20-13-7-11(8-14(21-2)16(13)22-3)10-17-18-15(19)9-12-5-4-6-23-12/h4-8,10H,9H2,1-3H3,(H,18,19)/b17-10+

InChI Key

HEVKHWSNLHOYNM-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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